APS6-45 is a tumor calibrated inhibitor, showing unique polypharmacology. APS6-45 shows strongly improved therapeutic index in fly and human MTC xenograft models.
APS6-45
CAS No.: 2188236-41-9
Cat. No.: VC0519184
Molecular Formula: C23H16F8N4O3
Molecular Weight: 548.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2188236-41-9 |
---|---|
Molecular Formula | C23H16F8N4O3 |
Molecular Weight | 548.39 |
IUPAC Name | 4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |
Standard InChI | InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |
Standard InChI Key | MVUPJRHPAMCBQJ-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
APS6-45, also known by its CAS number 2188236-41-9, is a small molecule with unique polypharmacology. The compound has the molecular formula C₂₃H₁₆F₈N₄O₃ and a molecular weight of 548.39 Daltons . Structurally, APS6-45 is a derivative of sorafenib that has been optimized through targeted modifications to enhance efficacy and reduce toxicity.
Physical and Chemical Characteristics
The physical and chemical properties of APS6-45 are summarized in the following table:
Property | Value |
---|---|
CAS Number | 2188236-41-9 |
Molecular Formula | C₂₃H₁₆F₈N₄O₃ |
Molecular Weight | 548.39 |
Physical Appearance | Solid |
Solubility in DMSO | 240-250 mg/mL (~455 mM) |
Solubility in Ethanol | 100 mg/mL (182.35 mM) |
Water Solubility | Insoluble |
SMILES Notation | O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(F)(C(F)(F)F)C(F)(F)F)=CC=C3F)=O)=C1)NC |
APS6-45 is characterized by a unique structural feature - an iso-C₃F₇ cap group that replaces the -CF₃ group found in its predecessor compounds . This modification has been crucial for its improved selectivity profile and therapeutic index.
Development History and Rational Design
The development of APS6-45 represents a successful application of rational polypharmacology - an approach that integrates multiple screening platforms with computational chemistry and medicinal chemistry to develop drugs with optimal efficacy and safety profiles .
From Sorafenib to APS6-45
APS6-45, designated as "Compound 10" during its development, emerged from efforts to improve upon existing kinase inhibitors such as sorafenib . Researchers began by creating a library of sorafenib analogs and testing them in Drosophila models expressing lethal Ret mutations (ptc>dRet M955T). Through this screening, they identified structural elements that could be modified to enhance efficacy while reducing toxicity .
A critical finding in this development process was the identification of Lk6 (the fly ortholog of human Mitogen-activated protein kinase-interacting serine/threonine-protein kinase, or MKNK) as an "anti-target" - a protein whose inhibition contributes to toxicity rather than therapeutic benefit . This discovery guided further modifications to reduce binding to MKNK while maintaining activity against intended targets.
Structural Optimization
The researchers found that expanding the cap structure of the compound by substituting the -CF₃ group with a more complex iso-C₃F₇ group generated APS6-45, which showed significantly improved performance in rescuing viability in Drosophila models . This modification was designed based on computational analysis of binding pocket sizes in target kinases versus anti-target kinases .
Mechanism of Action
APS6-45 inhibits RAS/MAPK signaling pathways, which are critical in cancer cell proliferation and survival . Its primary activity is as a RETM918T inhibitor, but it exhibits a carefully calibrated polypharmacological profile that targets multiple kinases.
Target Selectivity Profile
APS6-45 selectively binds to RETM918T over other kinases, with dissociation constants (Kds) as follows:
Kinase | Kd (nM) |
---|---|
RETM918T | 28 |
EphA8 | 410 |
p38δ | 940 |
JNK2 | 1500 |
c-Src | 1700 |
Cdk14 | 55 |
MAP4K4 | 130 |
PTK5 | 140 |
This selective binding profile allows APS6-45 to effectively target cancer cells with specific mutations while minimizing off-target effects.
Advantages of Polypharmacology
The polypharmacological approach of APS6-45 is particularly valuable because it addresses a key challenge in targeted therapy - the ability of cancer cells to develop resistance through pathway redundancy. By inhibiting multiple nodes in oncogenic signaling networks, APS6-45 can potentially provide more durable responses than single-target inhibitors .
Pharmacology
In Vitro Activity
In laboratory studies, APS6-45 has demonstrated potent activity against cancer cells:
-
Strongly suppresses TT human Medullary Thyroid Carcinoma (MTC) cells colony formation in soft agar assays at concentrations of 3-30 nM over a 3-week period
-
Strongly inhibits RAS pathway activity signaling in human MTC cell lines TT and MZ-CRC-1 at 1 μM concentration after 1 hour of treatment
-
Exhibits greater potency than sorafenib in suppressing colony formation of TT cells in soft agar
Pharmacokinetic Properties
APS6-45 exhibits favorable pharmacokinetic parameters that contribute to its efficacy:
Parameter | Value |
---|---|
Half-life (T₁/₂) | 5.6 hours |
Maximum Concentration (Cmax) | 9.7 μM |
Area Under Curve (AUC₀₋₂₄) | 123.7 μM·h |
These values were determined following a single oral dose of 20 mg/kg in male ICR mice (6 weeks of age) . The relatively long half-life suggests the potential for once-daily dosing in clinical applications.
Current Research Status and Future Directions
APS6-45 remains in the preclinical research phase. The current data from in vitro studies and animal models is promising, suggesting potential for future clinical development .
Future research directions may include:
-
Further characterization of its activity against different cancer types with RAS/MAPK pathway dysregulation
-
Investigation of potential combination therapies to enhance efficacy or prevent resistance
-
Development of improved formulations to optimize delivery
-
Advancement toward clinical trials to assess safety and efficacy in humans
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume